
Adipic Acid-13C6: A Comprehensive Technical
Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Adipic acid-13C6

Cat. No.: B571474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties and

stability of Adipic acid-13C6. This isotopically labeled compound is a crucial tool in a variety of

research and development applications, including metabolic studies, as an internal standard for

quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass

spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1]

Understanding its fundamental characteristics is paramount for its effective and accurate use.

Core Chemical and Physical Properties
Adipic acid-13C6, also known as hexanedioic acid-13C6, is a stable, isotopically labeled form

of adipic acid where all six carbon atoms are the 13C isotope.[2][3] This labeling results in a

mass shift of +6 compared to the unlabeled compound, making it an ideal internal standard for

mass spectrometry-based quantification.[1]

The key chemical and physical properties of Adipic acid-13C6 are summarized in the table

below. It is important to note that while some data is specific to the labeled compound, other

values are derived from data for unlabeled adipic acid due to the negligible impact of isotopic

labeling on most physical properties.
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Property Value Source

Chemical Formula ¹³C₆H₁₀O₄ [3]

Molecular Weight 152.10 g/mol [3]

CAS Number 942037-55-0 [2][3]

Appearance White crystalline solid/powder

Melting Point 151-154 °C

Boiling Point 265 °C at 100 mmHg

Flash Point 196 °C (closed cup)

Purity ≥98% [3]

Isotopic Purity ≥99 atom % ¹³C

Solubility

Slightly soluble in water

Soluble in methanol, ethanol,

acetone, and ether

Stability and Storage
Proper handling and storage are critical to maintain the integrity of Adipic acid-13C6.

Chemical Stability: Adipic acid-13C6 is a stable compound under recommended storage

conditions. It is relatively stable but can decompose at temperatures above its boiling point.

Storage Recommendations: Store in a tightly closed container in a cool, dry place. Protect from

moisture.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing

agents.

Hazardous Decomposition Products: Under fire conditions, thermal decomposition may

produce carbon monoxide and carbon dioxide.
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Degradation Pathways
The primary degradation pathway for adipic acid at elevated temperatures is thermal

decomposition. Studies on unlabeled adipic acid have shown that upon heating, it can undergo

ketonization to form cyclopentanone. This process involves decarboxylation and the formation

of a cyclic ketone.

While hydrolytic degradation is not expected to be a significant pathway due to the stability of

the carboxylic acid functional groups under normal environmental conditions, oxidative

degradation can occur in the presence of strong oxidizing agents.

Simplified Degradation Pathway of Adipic Acid

Adipic Acid Heat (High Temperature) CyclopentanoneKetonization

CO₂

H₂O

Click to download full resolution via product page

Caption: Thermal degradation of adipic acid to cyclopentanone.

Experimental Protocols
The following sections provide detailed methodologies for the analysis of Adipic acid-13C6.

Quantitative Nuclear Magnetic Resonance (qNMR)
Spectroscopy
Quantitative NMR is a powerful technique for determining the concentration of a substance by

comparing the integral of a signal from the analyte to the integral of a signal from a certified

reference material of known concentration.

Sample Preparation:

Accurately weigh a specific amount of Adipic acid-13C6 and a suitable internal standard

(e.g., maleic acid) into a clean NMR tube.
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Add a known volume of a deuterated solvent (e.g., DMSO-d6 or D₂O) to the NMR tube.

Ensure complete dissolution of both the sample and the internal standard by gentle

vortexing.

NMR Acquisition Parameters (Illustrative for a 400 MHz Spectrometer):

Pulse Program: A standard 90° pulse sequence.

Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of

interest to ensure full relaxation between scans. A typical starting point is 30 seconds.

Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1%

integration error).

Receiver Gain: Set to an optimal level to avoid signal clipping.

Data Processing and Quantification:

Apply a Fourier transform to the acquired FID.

Perform phase and baseline correction.

Integrate the well-resolved signals of both Adipic acid-13C6 and the internal standard.

Calculate the concentration of Adipic acid-13C6 using the following formula:

Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / V)

Where:

Cₓ = Concentration of Adipic acid-13C6

Iₓ = Integral of the Adipic acid-13C6 signal

Nₓ = Number of protons giving rise to the Adipic acid-13C6 signal

Iₛ = Integral of the internal standard signal
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Nₛ = Number of protons giving rise to the internal standard signal

Mₓ = Molecular weight of Adipic acid-13C6

Mₛ = Molecular weight of the internal standard

mₛ = Mass of the internal standard

V = Volume of the solvent

qNMR Experimental Workflow

Sample Preparation

NMR Data Acquisition

Data Processing and Analysis

Accurately weigh Adipic acid-13C6 and Internal Standard

Dissolve in known volume of deuterated solvent

Acquire 1D NMR spectrum with optimized parameters (long d1, sufficient ns)

Fourier Transform, Phase and Baseline Correction

Integrate signals of analyte and internal standard

Calculate concentration
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Caption: Workflow for quantitative NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile and semi-volatile compounds. For

non-volatile compounds like adipic acid, derivatization is required to increase volatility.

Sample Preparation and Derivatization (Silylation):

Accurately measure a known amount of the sample containing Adipic acid-13C6.

If in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the acidic

components.

Evaporate the solvent to dryness under a stream of nitrogen.

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

trimethylchlorosilane (TMCS), to the dried sample.

Heat the mixture at 70-80°C for 30-60 minutes to ensure complete derivatization.

Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Parameters (Illustrative):

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250-280°C.

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes,

then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-300°C.

Carrier Gas: Helium at a constant flow rate.

MS Ion Source: Electron Ionization (EI) at 70 eV.

MS Analyzer: Quadrupole or Ion Trap.
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Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for

quantitative analysis, monitoring the characteristic ions of the derivatized Adipic acid-13C6.

GC-MS Experimental Workflow

Sample Preparation

GC-MS Analysis

Data Analysis

Extraction (if necessary)

Evaporate to dryness

Derivatization (e.g., Silylation)

Inject into GC-MS

Chromatographic Separation

Mass Spectrometric Detection (Scan or SIM)

Identify peaks based on retention time and mass spectrum

Quantify using internal standard method
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Caption: Workflow for GC-MS analysis of adipic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique for the analysis of a wide range of

compounds, including non-volatile and thermally labile molecules like adipic acid, without the

need for derivatization. Adipic acid-13C6 is an excellent internal standard for LC-MS based

quantification.[1]

Sample Preparation:

For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding a

cold organic solvent (e.g., acetonitrile or methanol) containing Adipic acid-13C6 as the

internal standard.

Vortex the mixture and centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean vial for analysis. Dilution may be necessary depending

on the expected analyte concentration.

LC-MS/MS Parameters (Illustrative):

LC Column: A reverse-phase C18 column is commonly used.

Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak

shape.

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing

the percentage of mobile phase B over time to elute the analyte.

Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.

MS Ion Source: Electrospray Ionization (ESI) in negative ion mode is typically preferred for

carboxylic acids.
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MS Analyzer: Triple quadrupole (QqQ) for Multiple Reaction Monitoring (MRM) for high

selectivity and sensitivity.

MRM Transitions:

Adipic Acid (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

Adipic acid-13C6: Precursor ion (m/z) -> Product ion (m/z) (shifted by +6 Da)

Data Analysis:

A calibration curve is constructed by plotting the ratio of the peak area of the unlabeled

adipic acid to the peak area of Adipic acid-13C6 against the concentration of the unlabeled

adipic acid standards.

The concentration of adipic acid in the unknown samples is then determined from this

calibration curve.
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LC-MS Internal Standard Workflow

Sample Preparation

LC-MS/MS Analysis

Data Analysis

Spike sample with Adipic acid-13C6 (Internal Standard)

Protein Precipitation (for biological samples)

Centrifugation

Collect Supernatant

Inject into LC-MS/MS

Chromatographic Separation

MRM Detection of Analyte and Internal Standard

Generate Calibration Curve (Analyte/IS Ratio vs. Concentration)

Quantify Analyte in Unknown Samples

Click to download full resolution via product page

Caption: Workflow for LC-MS analysis using an internal standard.
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This technical guide provides a comprehensive overview of the chemical properties, stability,

and analytical methodologies for Adipic acid-13C6. By understanding and applying this

information, researchers, scientists, and drug development professionals can effectively utilize

this valuable isotopic standard in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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